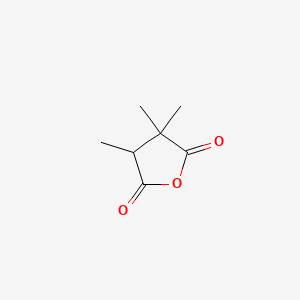

Dihydro-3,3,4-trimethyl-2,5-furandione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

35046-67-4 |

|---|---|

Molecular Formula |

C7H10O3 |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

3,3,4-trimethyloxolane-2,5-dione |

InChI |

InChI=1S/C7H10O3/c1-4-5(8)10-6(9)7(4,2)3/h4H,1-3H3 |

InChI Key |

KVUMRRVTCYRBGG-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)OC(=O)C1(C)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Dihydro 3,3,4 Trimethyl 2,5 Furandione and Analogs

Ring-Opening Reactions

The reactivity of cyclic anhydrides, such as dihydro-3,3,4-trimethyl-2,5-furandione, is dominated by the electrophilic nature of their carbonyl carbons. This electrophilicity makes them susceptible to attack by a wide range of nucleophiles, leading to ring-opening reactions through a nucleophilic acyl substitution mechanism.

The fundamental reaction pathway for the ring-opening of cyclic anhydrides involves the addition of a nucleophile to one of the carbonyl carbons. acs.orgresearchgate.net This initial attack breaks the planarity of the carbonyl group, forming a tetrahedral alkoxide intermediate. researchgate.net The subsequent reformation of the carbonyl double bond results in the cleavage of the C-O bond within the anhydride (B1165640) ring. This process opens the ring and incorporates the nucleophile into the newly formed linear structure.

This reaction can be generalized as follows: a neutral nucleophile (Nu-H) attacks the anhydride, leading to the formation of a carboxylic acid derivative. researchgate.net For instance, hydrolysis with water yields the corresponding dicarboxylic acid, while alcoholysis produces a monoester. nih.gov These reactions can often be accelerated through acid or base catalysis, which enhances the electrophilicity of the anhydride or the nucleophilicity of the attacking species, respectively. researchgate.netresearchgate.net

| Nucleophile (Nu-H) | Reagent Example | Ring-Opened Product |

| Water | H₂O | Dicarboxylic Acid |

| Alcohol | ROH | Monoester (Carboxylic Acid Ester) |

| Amine | RNH₂ | Amide-Acid |

| Thiol | RSH | Thioester-Acid |

The alcoholysis of cyclic anhydrides to form monoesters can be significantly accelerated by catalysts, which typically operate via two distinct mechanisms: general base catalysis and nucleophilic catalysis.

In general base catalysis , a base (B:) enhances the nucleophilicity of the alcohol by partially or fully abstracting its proton in the transition state of the rate-determining step. hope.edu The base facilitates the attack of the alcohol on the anhydride's carbonyl carbon but is not itself covalently bonded to the substrate. cdnsciencepub.com The process involves a termolecular transition state where the base, alcohol, and anhydride are all in close proximity. hope.edu

In nucleophilic catalysis , the catalyst, which is typically a stronger nucleophile than the alcohol (e.g., a tertiary amine like pyridine (B92270) or DMAP), directly attacks the anhydride. This initial attack forms a highly reactive, positively charged intermediate, such as an N-acylammonium species. This intermediate is much more electrophilic than the original anhydride and is subsequently attacked by the alcohol in a second step, leading to the final ester product and regeneration of the catalyst.

| Feature | General Base Catalysis | Nucleophilic Catalysis |

| Role of Catalyst | Acts as a proton acceptor to enhance the nucleophilicity of the alcohol. hope.edu | Acts as a nucleophile to form a more reactive intermediate. |

| Initial Step | The alcohol, assisted by the base, attacks the anhydride. cdnsciencepub.com | The catalyst attacks the anhydride. |

| Key Intermediate | A termolecular transition state involving the anhydride, alcohol, and base. hope.edu | A highly reactive species (e.g., N-acylammonium ion). |

| Rate Dependence | Rate is dependent on the concentrations of the anhydride, alcohol, and the base catalyst. | Rate is dependent on the concentrations of the anhydride and the nucleophilic catalyst. |

Nitrogen-based nucleophiles react readily with cyclic anhydrides, leading to a variety of important chemical structures. The initial step is invariably the nucleophilic attack of the nitrogen atom on a carbonyl carbon, causing the anhydride ring to open.

Imines : The reaction between succinic anhydrides and imines can produce γ-lactams. nih.gov While this is considered a cycloaddition, the mechanism is initiated by the nucleophilic character of the imine nitrogen attacking the anhydride. This leads to a ring-opened zwitterionic intermediate that subsequently cyclizes to form the stable five-membered lactam ring. Arylthio-substituted succinic anhydrides have been shown to react with imines to produce γ-lactams with high diastereoselectivity. nih.gov

o-Phenylenediamine : This diamine possesses two nucleophilic amine groups. The reaction with a cyclic anhydride typically begins with one amine group attacking a carbonyl carbon to form an amide-acid intermediate. researchgate.net Depending on the reaction conditions, this intermediate can undergo a subsequent intramolecular cyclization. The second amine group can attack the remaining carboxylic acid moiety, leading to the formation of a seven-membered benzodiazepine (B76468) ring system. organic-chemistry.orgthieme-connect.de Alternatively, under different conditions, other cyclization pathways can lead to the formation of benzimidazoles. nih.gov

N-Alkylureas : Similar to other amines, N-alkylureas can act as nitrogen-containing nucleophiles. The nitrogen atom of the urea (B33335) derivative attacks one of the carbonyl carbons of the anhydride. This ring-opening reaction results in the formation of a linear product containing both a carboxylic acid group and an N-acylurea moiety. This reaction is analogous to the general aminolysis of anhydrides. researchgate.net

| Nitrogen Nucleophile | Example | Initial Product (Ring-Opened) | Final Product (Post-Cyclization) |

| Imine | N-benzyl imine | Zwitterionic intermediate | γ-Lactam |

| o-Phenylenediamine | 1,2-Diaminobenzene | Amide-acid | Benzodiazepine or Benzimidazole |

| N-Alkylurea | N-Methylurea | N-Acylurea Carboxylic Acid | (Typically does not cyclize) |

The direct thermal decarboxylation (loss of CO₂) of a saturated cyclic anhydride like this compound is not a common reaction pathway. Instead, the cleavage of a carbonyl group from the ring, known as decarbonylation (loss of CO), is achieved through transition-metal catalysis.

Nickel-catalyzed decarbonylative cross-coupling reactions are a prominent example of this transformation. researchgate.netfiveable.me The mechanism is believed to initiate with the oxidative addition of the anhydride's C-O bond to a low-valent nickel(0) complex. fiveable.me This step forms a nickelalactone intermediate. This intermediate is unstable and readily extrudes a molecule of carbon monoxide (CO), a thermodynamically favorable process. nih.gov The resulting metallacycle can then participate in further reactions, such as cross-coupling with organozinc or organoboron reagents, to form new carbon-carbon bonds. researchgate.netnih.gov This catalytic cycle effectively uses the anhydride as a building block while removing one of its carbonyl groups, providing access to functionalized carboxylic acid products. fiveable.meresearchgate.net

Cycloaddition Reactions

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. This compound, being a saturated cyclic anhydride, lacks the requisite π-bond to participate as a dienophile in this reaction.

However, unsaturated analogs of this compound are highly effective dienophiles. The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, and the two carbonyl groups of the anhydride functionality serve this role exceptionally well. Analogs such as maleic anhydride, itaconic anhydride (methylenesuccinic anhydride), and 3,4-dimethylmaleic anhydride are classic examples of potent dienophiles.

The reaction proceeds in a concerted fashion, where new sigma bonds are formed simultaneously as pi bonds are broken. A key stereochemical feature of the Diels-Alder reaction is the endo rule, which states that when a dienophile has a group with π-electrons (like the carbonyls of an anhydride), the diene adds in such a way that this group is oriented towards the newly forming double bond in the product. This orientation is kinetically favored, often leading to the endo isomer as the major product.

| Diene | Dienophile Analog | Product (Cycloadduct) |

| 1,3-Butadiene | Maleic Anhydride | cis-4-Cyclohexene-1,2-dicarboxylic anhydride |

| Cyclopentadiene | Maleic Anhydride | Endo-norbornene-5,6-cis-dicarboxylic anhydride |

| Isoprene | Itaconic Anhydride | 4-Methyl-4-cyclohexene-1,1-dicarboxylic anhydride |

| Furan (B31954) | 3,4-Dimethylmaleic Anhydride | 1,4-Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |

Tandem Cyclization Reactions (e.g., [4+4] type)

Tandem cyclization reactions involve a sequence of intramolecular or intermolecular ring-forming steps. A specific class of higher-order cycloadditions is the [4+4] cycloaddition, which typically occurs under photochemical conditions between two dienes to form an eight-membered ring. youtube.com This reaction is thermally forbidden but photochemically allowed by the Woodward-Hoffmann rules. youtube.com Catalytic enantioselective [4+4] cycloadditions have also been developed as a method to construct chiral cyclooctadiene derivatives. nih.gov

The participation in such reactions is contingent upon the presence of suitable π-systems that can engage in the cycloaddition process. Furan-fused systems, for example, have been utilized in catalytic [4+4] cycloadditions to construct eight-membered lactams. researchgate.net

As with [4+2] cycloadditions, this compound is not a viable substrate for tandem cyclizations like the [4+4] cycloaddition. Its saturated structure lacks the conjugated π-electron systems necessary to participate in these pericyclic reactions. Any involvement in cyclization would necessitate prior chemical transformation to introduce unsaturation, which would fundamentally alter the starting compound.

Rearrangement and Transformation Pathways

Thermal Transformations and Thermolysis Products

Substituted succinic anhydrides are generally thermally stable, but at elevated temperatures, they can undergo decomposition. The thermolysis of succinic acid and its derivatives has been studied, indicating that decomposition pathways often involve decarboxylation or fragmentation of the ring. nih.govredalyc.org The synthesis of alkenyl succinic anhydrides from alkenes and maleic anhydride is conducted at high temperatures (above 200 °C), which suggests that the succinic anhydride ring itself possesses considerable thermal stability. wikipedia.org

For this compound, thermal decomposition would likely proceed through the cleavage of the C-C and C-O bonds of the anhydride ring. Plausible thermolysis pathways could include:

Decarboxylation: Loss of one or both carbonyl groups as carbon dioxide (CO₂) or carbon monoxide (CO).

Fragmentation: Cleavage of the ring to form stable radical or molecular fragments.

Based on studies of related compounds, the initial step in the thermal decomposition of similar ester-containing molecules under inert conditions can be the breaking of an ester bond. nih.gov For this compound, this could lead to the formation of radical intermediates that undergo further reactions, such as hydrogen abstraction or rearrangement, to yield a complex mixture of smaller hydrocarbon products, ketones, and oxides of carbon. The specific products would depend heavily on the precise temperature, pressure, and atmosphere (inert or oxidative) under which the thermolysis is conducted.

Valence Tautomerization Processes

Valence tautomerism involves the reversible isomerization between two or more structural forms that differ in the distribution of electrons, often involving an intramolecular electron transfer between a metal and a redox-active ligand. mdpi.commdpi.com While this phenomenon is most common in coordination complexes, the term can also encompass other types of constitutional isomerism in equilibrium, such as keto-enol tautomerism. masterorganicchemistry.com

For this compound, the only relevant form of tautomerism is keto-enol tautomerism. Tautomers are constitutional isomers that readily interconvert, typically through the movement of a proton. libretexts.org The presence of a hydrogen atom on a carbon adjacent to a carbonyl group (an α-hydrogen) allows for the formation of an enol tautomer. masterorganicchemistry.com

This compound has a single α-hydrogen at the C4 position. Therefore, it can theoretically exist in equilibrium with its enol form. This process can be catalyzed by either acid or base. youtube.com

Base-catalyzed mechanism: A base removes the α-hydrogen at C4 to form a resonance-stabilized enolate intermediate, which is then protonated on the carbonyl oxygen.

Acid-catalyzed mechanism: An acid protonates one of the carbonyl oxygens, making the α-hydrogen more acidic and susceptible to removal by a weak base (like water) to form the enol. libretexts.org

Despite the mechanistic possibility, the keto-enol equilibrium for most simple carbonyl compounds strongly favors the keto form. masterorganicchemistry.com In the case of this compound, the enol tautomer would feature a C=C double bond between the C3 and C4 carbons. The stability of this enol would be influenced by the substitution pattern of the double bond. While more substituted alkenes are generally more stable, the steric strain introduced by the gem-dimethyl group at C3 and the methyl group at C4 within a five-membered ring would likely destabilize the enol form significantly. Consequently, the equilibrium is expected to lie overwhelmingly on the side of the anhydride (keto) tautomer.

Other Key Transformations

Oxidation and Reduction Reactions

The reactivity of this compound is dominated by its cyclic anhydride functionality, which is susceptible to nucleophilic attack, particularly by reducing agents.

Reduction Reactions: The carbonyl groups of the anhydride can be reduced using various hydride reagents. The product of the reduction depends on the strength of the reducing agent and the reaction conditions.

Strong Reducing Agents (e.g., Lithium Aluminum Hydride, LiAlH₄): Strong, non-selective hydride reagents like LiAlH₄ are expected to reduce both carbonyl groups of the anhydride completely. This would involve the nucleophilic opening of the anhydride ring followed by the reduction of the resulting carboxylate and ester/acid functionalities to yield the corresponding diol, 2,2,3-trimethylbutane-1,4-diol .

Milder Reducing Agents (e.g., Sodium Borohydride, NaBH₄): Milder reagents like NaBH₄ are generally less reactive towards esters and anhydrides compared to aldehydes and ketones. Reaction with NaBH₄ would likely result in the selective reduction of one carbonyl group, leading to the formation of a lactone (a cyclic ester). The regioselectivity of the initial attack could be influenced by the steric hindrance from the methyl groups, potentially favoring attack at the C5 carbonyl.

Table 2: Expected Products from Reduction of this compound

| Reagent | Expected Major Product(s) | Class of Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2,2,3-Trimethylbutane-1,4-diol | Diol |

| Sodium Borohydride (NaBH₄) | 3,3,4-Trimethyl-dihydrofuran-2(3H)-one and/or 4,5,5-Trimethyl-dihydrofuran-2(3H)-one | Lactone |

Oxidation Reactions: The saturated carbon framework of this compound is generally resistant to oxidation under mild conditions. The tertiary carbon at C4 is a potential site for oxidation, but this typically requires strong oxidizing agents.

Vigorous oxidation, for example with hot acidic or alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the cleavage of the C-C bonds of the ring. ncert.nic.in Such harsh conditions would result in the degradation of the molecule into smaller, more highly oxidized fragments, such as a mixture of carboxylic acids and ketones. For instance, oxidative cleavage could potentially yield dimethylmalonic acid and pyruvic acid, although a complex mixture of products is more probable. The enantioselective oxidative homocoupling of related compounds has been used to synthesize 2,3-disubstituted succinic acids. acs.org

Substitution Reactions on Alkyl Groups

In theory, the methyl groups of this compound could undergo free-radical substitution reactions. Such reactions are typically initiated by ultraviolet light or the addition of a radical initiator. The stability of the potential radical intermediates would influence the regioselectivity of the reaction. However, without experimental data, the specific conditions and outcomes of such reactions on this particular molecule remain speculative.

Wittig Condensation Reactions with Cyclic Anhydrides

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides. sciopen.commasterorganicchemistry.com Cyclic anhydrides, possessing two carbonyl groups, can potentially react with Wittig reagents. The reaction involves the nucleophilic attack of the ylide on a carbonyl carbon, leading to the formation of an oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine (B1218219) oxide. libretexts.org The reactivity of the carbonyl groups in this compound towards Wittig reagents would be influenced by steric hindrance from the adjacent methyl groups. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org

Table 1: General Parameters for Wittig Reaction of Carbonyls

| Parameter | Description |

| Reactants | Aldehyde or Ketone, Phosphorus Ylide |

| Intermediate | Oxaphosphetane |

| Products | Alkene, Triphenylphosphine oxide |

| Stereoselectivity | Dependent on ylide stability and reaction conditions |

Catalytic Reaction Systems and Mechanisms

Organocatalysis in Cyclic Anhydride Transformations

Organocatalysis has emerged as a significant tool in polymer chemistry, particularly for ring-opening polymerization (ROP) of cyclic esters and anhydrides. rsc.org Various organic molecules, such as tertiary amines, N-heterocyclic carbenes (NHCs), and bifunctional catalysts containing both a Brønsted acid and a Lewis base moiety, can catalyze the ring-opening of cyclic anhydrides. The mechanism typically involves the activation of the anhydride by the catalyst, followed by nucleophilic attack of an initiator (e.g., an alcohol) to initiate polymerization. The specific choice of organocatalyst can influence the rate, control, and stereoselectivity of the polymerization. While this is a well-established field, specific studies employing this compound as a monomer in organocatalytic transformations are not documented.

Metal-Catalyzed Ring-Opening and Copolymerization

The ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a versatile method for synthesizing polyesters. nih.govnih.gov This process is often catalyzed by a variety of metal complexes, including those based on aluminum, zinc, cobalt, and chromium. escholarship.org The general mechanism involves the coordination and activation of both the cyclic anhydride and the epoxide to the metal center. Nucleophilic attack of a propagating polymer chain onto the activated epoxide, followed by ring-opening of the anhydride, leads to the alternating incorporation of the two monomers into the polymer chain. The structure of the metal catalyst and its ligand framework plays a crucial role in determining the activity, selectivity, and stereochemistry of the copolymerization. nih.gov

Table 2: Common Metal Catalysts in Epoxide/Anhydride ROCOP

| Metal Center | Typical Ligand Type | Reference |

| Aluminum (Al) | Salen, Porphyrin | sciopen.com |

| Zinc (Zn) | Beta-diiminate, Phenolate | nih.gov |

| Cobalt (Co) | Salen, Porphyrin | escholarship.org |

| Chromium (Cr) | Salen | escholarship.org |

Despite the extensive research in this area, there are no specific reports on the use of this compound as a monomer in metal-catalyzed ring-opening and copolymerization reactions. The steric hindrance provided by the trimethyl substitution pattern might significantly impact its polymerizability compared to less substituted cyclic anhydrides. Further experimental investigation is required to elucidate the specific reactivity of this compound under these catalytic conditions.

Computational Chemistry and Molecular Modeling Studies of this compound Remain Unexplored

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific computational chemistry and molecular modeling studies for the compound this compound are not available in published research. While computational methods are widely applied to understand the electronic structure, reactivity, and reaction mechanisms of various organic molecules, this particular substituted furanone derivative has not been the subject of such detailed in silico analysis.

The requested analyses, including Density Functional Theory (DFT) calculations, HOMO-LUMO energy gap analysis, the calculation of properties such as ionization potential, chemical hardness, and electronegativity, as well as dipole moment and molecular electrostatic potential mapping, have not been reported for this compound.

Similarly, the elucidation of its reaction mechanisms through quantum chemical studies, which would involve the characterization of transition states, determination of activation energies, and Intrinsic Reaction Coordinate (IRC) analysis, is also absent from the current body of scientific literature.

While research exists for structurally related compounds such as Dihydro-3,3,4,4-tetramethyl-2,5-furandione and other alkyl-substituted furandiones, the strict focus on this compound as per the user's request precludes the inclusion of data from these analogs. Therefore, it is not possible to provide the specific data tables and detailed research findings for the outlined sections and subsections concerning this compound.

Computational Chemistry and Molecular Modeling Studies

Reaction Mechanism Elucidation through Quantum Chemical Studies

Solvent Effects and Catalysis Modeling

The chemical environment plays a critical role in reaction outcomes. Solvent effects and catalysis for cyclic anhydrides have been explored using computational models, providing a template for understanding Dihydro-3,3,4-trimethyl-2,5-furandione.

Studies on the aminolysis of succinic anhydride (B1165640), for instance, have utilized Density Functional Theory (DFT) in conjunction with the Polarized Continuum Model (PCM) to assess the impact of solvents. acs.orgresearchgate.net These models simulate the bulk solvent environment by treating it as a continuous medium with a defined dielectric constant, allowing for the calculation of solvation energies and their effect on reaction barriers. Research indicates that polar solvents can significantly influence reaction pathways, sometimes altering the favorability of a concerted mechanism versus a stepwise one. researchgate.net

Catalysis, both acid- and base-catalyzed, has also been modeled. For the reaction of succinic anhydride with methylamine (B109427), computations showed that a second methylamine molecule could act as a general base catalyst, while acetic acid could serve as a bifunctional acid catalyst, lowering the activation energy through transition states involving eight-membered rings. acs.org These findings suggest that similar catalytic effects could be computationally modeled for this compound to predict how different catalysts might enhance its reactivity.

Below is an interactive table summarizing theoretical activation barriers for the aminolysis of succinic anhydride under different conditions, which serves as a model for potential studies on its trimethylated derivative.

| Reaction Pathway | Catalyst | Level of Theory | Activation Barrier (kcal/mol) |

| Stepwise | None (Gas Phase) | B3LYP/6-311++G(d,p) | > Concerted |

| Concerted | None (Gas Phase) | B3LYP/6-311++G(d,p) | < Stepwise |

| Stepwise | Acetic Acid | B3LYP/6-311++G(d,p) | ~11.0 |

| Concerted | Methylamine | B3LYP/6-311++G(d,p) | ~19.0 |

Note: Data is illustrative and derived from findings on succinic anhydride to model potential studies for this compound. acs.org

Ab Initio Molecular Dynamics (AIMD) for Reaction Dynamics and Selectivity

Ab Initio Molecular Dynamics (AIMD) is a powerful simulation technique that computes the forces acting on atoms "on-the-fly" from electronic structure calculations, allowing for the exploration of chemical reaction dynamics without a predefined reaction coordinate. mdpi.com This method is particularly valuable for understanding complex reaction mechanisms, bond-breaking and-forming events, and the role of atomic motion in determining product selectivity.

While no specific AIMD studies on this compound were identified, the methodology has been applied to a wide range of chemical systems, from reactions at electrode-electrolyte interfaces to the electrolysis of amino acids. mdpi.comsemanticscholar.org For a reaction involving this compound, an AIMD simulation would involve setting up a system of the reactant molecules (and solvent/catalyst if applicable) and propagating their positions and velocities over time according to quantum mechanical forces. This would allow researchers to observe the entire reaction trajectory, identify short-lived intermediates, and understand how the system navigates the potential energy surface.

Post-Transition State Bifurcation (PTSB) Analysis

A fascinating phenomenon in chemical dynamics is the Post-Transition State Bifurcation (PTSB), where a single transition state leads to two or more different products. uga.edu On the potential energy surface, the reaction pathway splits into separate valleys after passing the transition state, and the ultimate product is determined not by the barrier height (as there is only one), but by the dynamics of the system as it descends from the transition state. uga.edursc.org

PTSB has been computationally characterized in various reactions, including Pummerer-type rearrangements and Rh-carbenoid C-H insertions. rsc.orgnih.gov The identification and analysis of PTSB typically involve locating the single, ambimodal transition state and the subsequent bifurcation point on the potential energy surface. Direct dynamics simulations, such as those used in AIMD, are then crucial to determine the ratio of products formed, as this can be sensitive to factors like isotopic substitution or the dielectric constant of the solvent. rsc.org Although not documented for this compound, a PTSB analysis could reveal hidden dynamic pathways in its reactions, explaining unexpected product distributions that cannot be rationalized by conventional transition state theory.

Dynamic Effects on Reaction Outcomes

The outcome of a chemical reaction is not always governed by the lowest energy path. Dynamic effects, which relate to the motion and momentum of atoms, can cause a reacting system to bypass a low-energy intermediate or follow a pathway that is not the minimum energy path. acs.org AIMD simulations are the primary tool for investigating these effects.

By running a large number of trajectories starting from the transition state with different initial velocities and atomic positions, computational chemists can observe whether the system's momentum carries it into a specific product well, even if another well is thermodynamically more stable. nih.gov These studies have shown that dynamic effects can control cis/trans selectivity in organometallic reactions and influence byproduct formation in lactone synthesis. nih.govacs.org For this compound, exploring dynamic effects could be key to controlling stereoselectivity or minimizing side reactions in its synthesis or subsequent transformations.

Molecular Modeling for Kinetic and Thermodynamic Insights into Reaction Pathways

Molecular modeling provides essential data on the energetics of reaction pathways, yielding both kinetic (activation energies) and thermodynamic (reaction enthalpies and free energies) information. High-level quantum chemical calculations can be used to map out the entire potential energy surface for a reaction.

A computational study on the unimolecular decomposition of succinic anhydride serves as an excellent example. nih.gov Using G2M(CC2) level theory, researchers calculated the energy barriers for its fragmentation. The study predicted a concerted mechanism leading to carbon monoxide, carbon dioxide, and ethene, with a calculated activation barrier of 69.6 kcal/mol. nih.gov Similar calculations for this compound would allow for the prediction of its thermal stability and decomposition products. By calculating the energies of reactants, transition states, and products, a complete thermodynamic and kinetic profile can be constructed.

The table below shows theoretical thermodynamic data for the decomposition of succinic anhydride, illustrating the type of insights that could be gained for this compound.

| Reaction | Products | Calculated Barrier (kcal/mol) |

| Succinic Anhydride Decomposition | CO + CO2 + C2H4 | 69.6 |

Data from computational studies on succinic anhydride. nih.gov

Semiempirical Methods for Pathway Analysis and Conformational Studies

While high-level ab initio and DFT methods provide great accuracy, their computational cost can be prohibitive for large systems or for extensive sampling of conformational space. Semiempirical methods, which use parameters derived from experimental data to simplify quantum mechanical calculations, offer a faster alternative.

These methods are well-suited for preliminary reaction pathway analysis and for performing conformational searches. For a molecule like this compound, which has several rotatable bonds and stereocenters, semiempirical methods could be used to efficiently screen thousands of possible conformations to identify low-energy structures. These stable conformers could then be subjected to more accurate, higher-level calculations. While no specific studies using semiempirical methods on this molecule are available, their general application in computational chemistry for conformational analysis is a standard and valuable technique.

Applications of Dihydro 3,3,4 Trimethyl 2,5 Furandione in Advanced Materials and Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

There is no available research detailing the use of Dihydro-3,3,4-trimethyl-2,5-furandione as a key intermediate in the synthesis of other complex molecules.

Precursors for Fine Chemicals and Specialty Compounds

No studies have been found that utilize this compound as a precursor for the production of fine or specialty chemicals.

Monomer in Polymer Chemistry Research

There is a lack of published data on the use of this compound as a monomer in polymer chemistry research.

Synthesis of Polyesters and Polyamides

No literature could be found describing the synthesis of polyesters or polyamides using this compound as a monomeric unit.

Alternating Copolymerization Studies

There are no documented studies on the alternating copolymerization of this compound with other monomers.

Derivatization Strategies for Functional Materials and Resins

Information regarding specific derivatization strategies for this compound to create functional materials or resins is not present in the available scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.